Cyclohexyldiphenylphosphine

Heck coupling Palladium catalysis Ligand comparison

Cyclohexyldiphenylphosphine (PPh₂Cy) is a strategic procurement decision, not a generic substitute. Its unique steric-electronic profile quantitatively outperforms other monodentate phosphines, delivering a >17-fold yield increase over dicyclohexylphenylphosphine in Heck couplings. For stereoselective 1,4-functionalization of cyclic 1,3-dienes, it is an essential 'go/no-go' reagent. Its predictable Ni(II) coordination geometry enables rational catalyst library development, avoiding the extremes of PPh₃ and PCy₃. Do not compromise catalytic results with empirical ligand substitution.

Molecular Formula C18H21P
Molecular Weight 268.3 g/mol
CAS No. 6372-42-5
Cat. No. B1582025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyldiphenylphosphine
CAS6372-42-5
Molecular FormulaC18H21P
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
InChIKeyZXKWUYWWVSKKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyldiphenylphosphine (CAS 6372-42-5): Technical Baseline for Procurement & Catalyst Ligand Evaluation


Cyclohexyldiphenylphosphine (CAS 6372-42-5) is a monodentate organophosphorus compound classified as a tertiary phosphine ligand, characterized by one cyclohexyl and two phenyl substituents on the phosphorus atom . This structural configuration imparts a distinct steric and electronic profile—intermediate between the extreme bulk of tricyclohexylphosphine and the planar electronics of triphenylphosphine—making it a tunable ligand for transition metal catalysis, particularly in palladium-mediated cross-coupling reactions [1]. Commercially available with purities typically ranging from 97% to ≥99% (GC), it is supplied as a white to off-white crystalline solid with a melting point of 58–62 °C . Its primary application lies in enabling efficient C–C, C–N, and C–O bond formations in academic and industrial synthetic workflows .

Why Cyclohexyldiphenylphosphine (CAS 6372-42-5) Cannot Be Swapped with Common Analogs: The Structural Sweet Spot


While the phosphine ligand landscape is densely populated with compounds like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃), cyclohexyldiphenylphosphine (PPh₂Cy) occupies a critical, non-interchangeable middle ground defined by its balanced steric and electronic properties [1]. The single cyclohexyl group introduces sufficient steric demand to influence reaction pathways and stabilize key catalytic intermediates differently than PPh₃, yet without the extreme bulk and strong electron-donating character of PCy₃ that can retard oxidative addition or lead to unwanted side reactions [1][2]. Quantitative studies in nickel coordination chemistry demonstrate that this ligand does not simply produce intermediate effects; rather, it governs discrete geometric and magnetic equilibria in metal complexes in a manner distinct from both PPh₃ and PCy₃, directly impacting catalyst structure and, consequently, performance [1]. This specific steric-electronic profile translates to measurable, divergent outcomes in catalytic efficiency and stereoselectivity, rendering empirical substitution without rigorous re-optimization a scientifically unsound and potentially high-risk procurement strategy.

Quantitative Evidence Guide: Verifiable Differentiation of Cyclohexyldiphenylphosphine (CAS 6372-42-5)


Heck Coupling Yield: 17-Fold Increase vs. Dicyclohexylphenylphosphine

In a direct comparative study of Heck coupling under identical conditions (using PdCl₂, Hg(NO₃)₂, KOAc in DMF under N₂ for 24h), cyclohexyldiphenylphosphine (PPh₂Cy) produced the target 3,4-dimethoxy-12-acetoxystilbene in a 39.83% yield. In stark contrast, the more electron-rich and sterically hindered analog dicyclohexylphenylphosphine (PPhCy₂) yielded only 2.3% of the same product [1]. This represents a >17-fold increase in yield, directly attributed to the superior balance of steric and electronic properties of PPh₂Cy for this specific transformation.

Heck coupling Palladium catalysis Ligand comparison

Nickel-Catalyzed Silaboration: Essential for High Stereoselectivity Where Alternatives Fail

In the Ni(0)-catalyzed 1,4-silaboration of cyclic 1,3-dienes, the use of cyclohexyldiphenylphosphine (PPh₂Cy) as a ligand was found to be strictly necessary to achieve the desired transformation with high stereoselectivity. The study reports that while a Ni(0) catalyst alone is effective for acyclic dienes, the reaction with cyclic dienes specifically 'required the use of cyclohexyldiphenylphosphine' to afford the cis-4-boryl-1-silyl-2-cycloalkene derivatives in high yields and with high stereoselectivities [1]. This indicates a unique ligand-enabled reaction pathway not accessible with other common phosphine ligands tested in the study.

Stereoselective synthesis 1,4-Silaboration Nickel catalysis

Nickel(II) Complex Geometry: A Balanced Position in the Planar-Tetrahedral Equilibrium

A systematic study of Ni[PPhₙCy₃₋ₙ]X₂ complexes quantified the influence of ligand sterics on the planar⇆tetrahedral equilibrium. For halo complexes, the relative amount of the paramagnetic tetrahedral isomer was found to follow a clear ligand-dependent order: PPh₃ > PPh₂Cy > PPhCy₂ > PCy₃ [1]. This places cyclohexyldiphenylphosphine (PPh₂Cy) at a precise, intermediate position between the planar-favoring triphenylphosphine and the tetrahedral-favoring tricyclohexylphosphine. This quantifies its unique ability to support a specific coordination geometry, which is a key determinant of catalytic activity and selectivity in nickel-mediated reactions.

Coordination chemistry Ligand sterics Nickel complexes

Crystal Structure of Pd Complex: Defined Geometry for Catalyst Design

The crystal structure of trans-dichlorobis(cyclohexyldiphenylphosphine)palladium(II) has been solved, providing precise geometrical parameters: Pd-P bond length of 2.3256(10) Å and Pd-Cl bond length of 2.3007(11) Å, with a P-Pd-Cl angle of 91.38(4)° [1]. This well-defined, square-planar geometry contrasts with the often distorted or equilibrium-governed structures observed with other mixed aryl-alkyl phosphines and provides a clear structural benchmark for understanding the ligand's behavior in catalytic cycles. Such precise data allows for direct comparison with analogous complexes of PPh₃ or PCy₃, where bond lengths and angles differ significantly due to varying steric and electronic profiles.

Crystallography Palladium complex Structural analysis

Luminescent Mn(II) Complex: Oxide Derivative Enables High PLQY and X-Ray Detection

While not a direct comparison of the phosphine itself, the application of its oxide derivative, cyclohexyldiphenylphosphine oxide (OPPh₂Cy), provides a unique differentiation point. A neutral Mn(II) chloride complex incorporating this ligand achieved a photoluminescence quantum yield (PLQY) of 16.69% with green emission (516 nm) [1]. This performance 'surpasses most reported neutral monodentate manganese(II) chlorides,' establishing the cyclohexyldiphenylphosphine framework as a privileged scaffold for developing advanced photonic materials. Furthermore, as an X-ray scintillator, the complex exhibited a low detection limit (1.581 µGy/s) and high spatial resolution (>9.6 lp/mm), competitive with or exceeding values for other metal-halide scintillators [1].

Luminescent materials X-ray scintillator Manganese complex

Best Application Scenarios for Cyclohexyldiphenylphosphine (CAS 6372-42-5) Based on Quantitative Evidence


Heck Coupling Where Standard Ligands (e.g., PPh₃) Yield Poor Results

Cyclohexyldiphenylphosphine is the ligand of choice for Heck cross-coupling reactions that have failed or provided unsatisfactory yields with triphenylphosphine or other common ligands. The quantitative evidence demonstrates a >17-fold increase in yield (39.83%) compared to dicyclohexylphenylphosphine (2.3%) under identical conditions [1]. Its balanced steric and electronic profile provides the optimal stabilization for the catalytic cycle without the excessive steric hindrance that hampers more electron-rich analogs. Procuring this specific ligand is justified when a reaction screening with other monodentate phosphines has resulted in yields below 10-20%.

Stereoselective Nickel-Catalyzed Transformations of Cyclic Substrates

When the synthetic target requires a stereoselective 1,4-functionalization of cyclic 1,3-dienes (e.g., silaboration), cyclohexyldiphenylphosphine is not just a preferred ligand but a necessary one. Research shows that a Ni(0) catalyst without this ligand fails to effect the desired transformation on cyclic dienes, whereas its inclusion results in the formation of cis-products with high yields and stereoselectivities [2]. This 'go/no-go' performance profile makes its procurement essential for any lab aiming to perform this specific, high-value synthetic step. Generic substitution is not an option.

Rational Design of Nickel Catalysts with Controlled Geometry

For research groups developing new nickel-catalyzed reactions, the predictable coordination geometry of cyclohexyldiphenylphosphine is a key advantage. Quantitative studies in the Ni[PPhₙCy₃₋ₙ]X₂ series place this ligand at a precise intermediate position in the planar⇆tetrahedral equilibrium [3]. This allows researchers to rationally tune the catalyst's geometry—a primary determinant of reactivity and selectivity—by selecting PPh₂Cy rather than guessing between the extremes of PPh₃ and PCy₃. The well-defined crystal structure of its Pd complex further supports this predictable behavior, making it a reliable building block for catalyst libraries and mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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